molecular formula C17H17N3O5S B4575311 2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide

2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide

Cat. No.: B4575311
M. Wt: 375.4 g/mol
InChI Key: XODMVVPWBCAVQC-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08889182 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Ligand Applications

Compounds with structures similar to 2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide are often synthesized for their unique chemical properties and potential as ligands in catalytic processes. For instance, the synthesis and application of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, which are used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrate the utility of complex molecules in facilitating highly selective chemical transformations (Imamoto et al., 2012). These ligands contribute to the efficient preparation of chiral pharmaceutical ingredients, highlighting the role of complex organic molecules in enhancing the enantioselectivity and catalytic efficiency of synthetic processes.

Anticancer and Antiproliferative Agents

Quinoxaline derivatives, closely related to the chemical structure of interest, have been investigated for their potential as anticancer agents. The discovery of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides has paved the way for novel PI3K inhibitors with significant antiproliferative activities against various human cancer cell lines. These compounds, through their ability to inhibit the PI3K/AKT/mTOR pathway, showcase the therapeutic potential of quinoxaline derivatives in cancer treatment (Teng Shao et al., 2014).

Antibacterial Applications

In another study, quinoxaline sulfonamides were synthesized and evaluated for their antibacterial activities. This research demonstrated the green synthesis of these compounds and their effectiveness against various bacterial strains, indicating the potential use of such molecules in developing new antibacterial agents (S. Alavi et al., 2017). The environmentally friendly approach to synthesizing these compounds further highlights the importance of sustainable methods in pharmaceutical research.

Neuroprotective and Antagonistic Properties

Quinoxaline derivatives have also been explored for their neuroprotective properties, as seen in compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), which serves as a potent antagonist to non-NMDA glutamate receptors. Such compounds offer significant protection against cerebral ischemia and other neurodegenerative conditions, underscoring the potential of quinoxaline derivatives in treating neurological disorders (M. Sheardown et al., 1990).

Properties

IUPAC Name

2-methoxy-N-methyl-5-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-18-17(22)12-9-11(7-8-15(12)25-2)26(23,24)20-10-16(21)19-13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODMVVPWBCAVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide
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2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide
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2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide
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2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide
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2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide
Reactant of Route 6
2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.